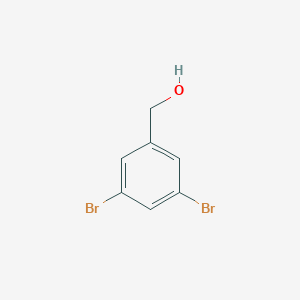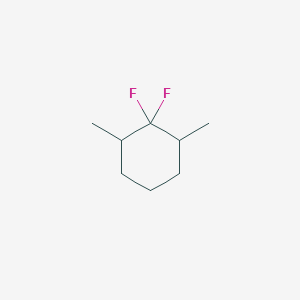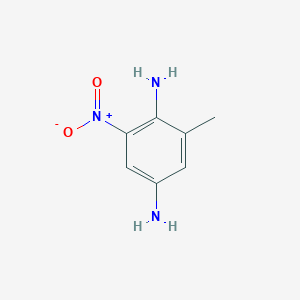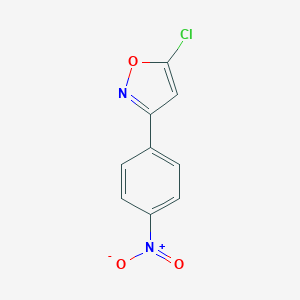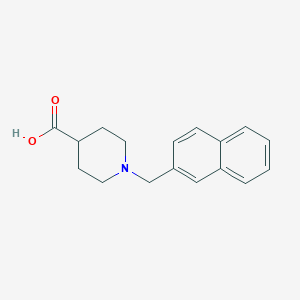
1-(naphthalen-2-ylmethyl)piperidine-4-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(naphthalen-2-ylmethyl)piperidine-4-carboxylic acid, also known as NPC-15437, is a chemical compound that has been studied extensively for its potential therapeutic applications. It belongs to the class of piperidine carboxylic acids and has been found to exhibit interesting biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1-(naphthalen-2-ylmethyl)piperidine-4-carboxylic Acid is not fully understood, but it is believed to involve the inhibition of protein aggregation and the modulation of oxidative stress and inflammation. 1-(naphthalen-2-ylmethyl)piperidine-4-carboxylic Acid has been found to bind to amyloid-beta and alpha-synuclein, preventing their aggregation into toxic forms. It has also been shown to reduce the production of reactive oxygen species and to increase the activity of antioxidant enzymes.
Effets Biochimiques Et Physiologiques
1-(naphthalen-2-ylmethyl)piperidine-4-carboxylic Acid has been found to have several biochemical and physiological effects. It has been shown to inhibit the aggregation of amyloid-beta and alpha-synuclein, reduce oxidative stress and inflammation, and increase the activity of antioxidant enzymes. 1-(naphthalen-2-ylmethyl)piperidine-4-carboxylic Acid has also been found to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-(naphthalen-2-ylmethyl)piperidine-4-carboxylic Acid is its ability to inhibit the aggregation of amyloid-beta and alpha-synuclein, which are two proteins that are implicated in the development of several neurodegenerative diseases. 1-(naphthalen-2-ylmethyl)piperidine-4-carboxylic Acid has also been found to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of other diseases such as cancer and cardiovascular diseases. However, one of the limitations of 1-(naphthalen-2-ylmethyl)piperidine-4-carboxylic Acid is its low solubility in water, which may make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 1-(naphthalen-2-ylmethyl)piperidine-4-carboxylic Acid. One area of research could focus on improving the solubility of 1-(naphthalen-2-ylmethyl)piperidine-4-carboxylic Acid, which would make it easier to administer in vivo. Another area of research could focus on the development of 1-(naphthalen-2-ylmethyl)piperidine-4-carboxylic Acid derivatives with improved pharmacological properties. Additionally, more research is needed to fully understand the mechanism of action of 1-(naphthalen-2-ylmethyl)piperidine-4-carboxylic Acid and its potential therapeutic applications in other diseases.
Méthodes De Synthèse
The synthesis of 1-(naphthalen-2-ylmethyl)piperidine-4-carboxylic Acid has been described in the literature. The method involves the reaction of 2-naphthaldehyde with piperidine-4-carboxylic acid in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure 1-(naphthalen-2-ylmethyl)piperidine-4-carboxylic Acid. The yield of this synthesis method is reported to be around 60%.
Applications De Recherche Scientifique
1-(naphthalen-2-ylmethyl)piperidine-4-carboxylic Acid has been studied for its potential therapeutic applications in several areas. One of the most promising applications is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that 1-(naphthalen-2-ylmethyl)piperidine-4-carboxylic Acid can inhibit the aggregation of amyloid-beta and alpha-synuclein, which are two proteins that are implicated in the development of these diseases. 1-(naphthalen-2-ylmethyl)piperidine-4-carboxylic Acid has also been found to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of other diseases such as cancer and cardiovascular diseases.
Propriétés
Numéro CAS |
147959-15-7 |
|---|---|
Nom du produit |
1-(naphthalen-2-ylmethyl)piperidine-4-carboxylic Acid |
Formule moléculaire |
C17H19NO2 |
Poids moléculaire |
269.34 g/mol |
Nom IUPAC |
1-(naphthalen-2-ylmethyl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C17H19NO2/c19-17(20)15-7-9-18(10-8-15)12-13-5-6-14-3-1-2-4-16(14)11-13/h1-6,11,15H,7-10,12H2,(H,19,20) |
Clé InChI |
HKMILJYUHPDEBJ-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1C(=O)O)CC2=CC3=CC=CC=C3C=C2 |
SMILES canonique |
C1CN(CCC1C(=O)O)CC2=CC3=CC=CC=C3C=C2 |
Synonymes |
1-(2-NAPHTHALENYLMETHYL)-4-PIPERIDINECARBOXYLIC ACID |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



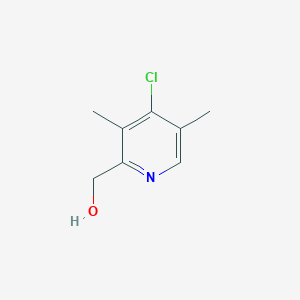
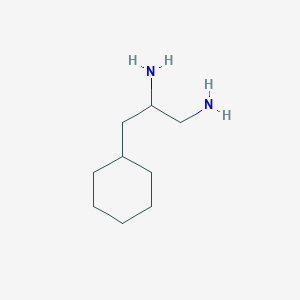
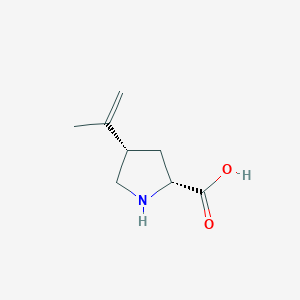
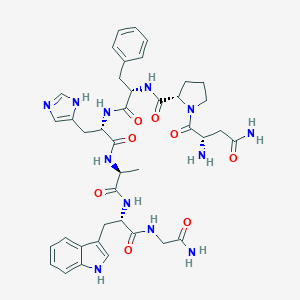
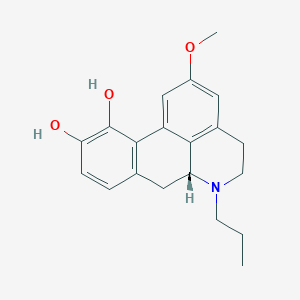
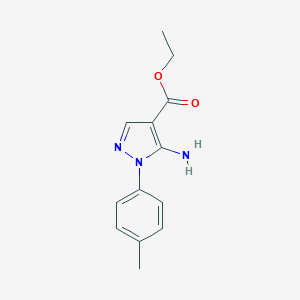
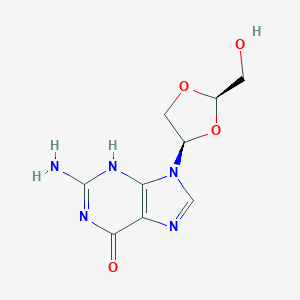
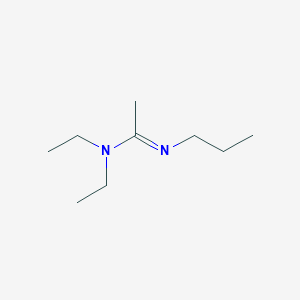
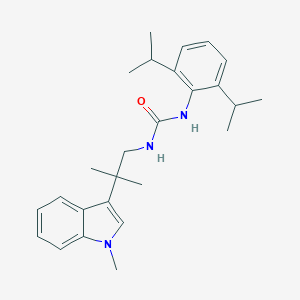
![5-Amino-2,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B136254.png)
